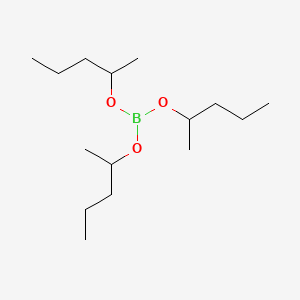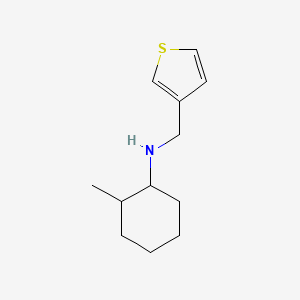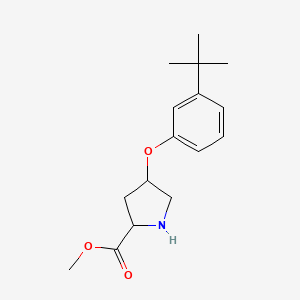
Pentan-2-ol, triester with boric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanol, triester with boric acid (H3BO3) is an organic compound formed by the esterification of 2-pentanol with boric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentanol, triester with boric acid involves the reaction of 2-pentanol with boric acid under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the esterification process. The general reaction can be represented as follows:
[ \text{3 C}5\text{H}{12}\text{O} + \text{H}_3\text{BO}_3 \rightarrow \text{C}_9\text{H}_9\text{BO}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2-pentanol, triester with boric acid is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, triester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boric acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to 2-pentanol and boric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like sulfuric acid or other strong acids.
Major Products Formed
Oxidation: Boric acid and various oxidation products.
Reduction: 2-Pentanol and boric acid.
Substitution: New esters or other substituted products depending on the reagents used.
Scientific Research Applications
2-Pentanol, triester with boric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological assays and as a preservative.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pentanol, triester with boric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release boric acid, which can then interact with biological molecules. Boric acid is known to exhibit antibacterial and antifungal properties, making the compound useful in medical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-ol, triester with boric acid (H3BO3)
- 2-Pentanol, 4-methyl-, triester with boric acid (H3BO3)
Uniqueness
2-Pentanol, triester with boric acid is unique due to its specific esterification with 2-pentanol, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
40589-08-0 |
|---|---|
Molecular Formula |
C15H33BO3 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
tripentan-2-yl borate |
InChI |
InChI=1S/C15H33BO3/c1-7-10-13(4)17-16(18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
InChI Key |
GDTULZWIULVWTC-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C)CCC)(OC(C)CCC)OC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)







![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)


